molecular formula C7H15NO3 B13550649 2-Amino-5-ethoxypentanoic acid

2-Amino-5-ethoxypentanoic acid

Cat. No.: B13550649
M. Wt: 161.20 g/mol
InChI Key: GMBMOGBMKUZUPS-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxypentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromobutyrate with ammonia, followed by hydrolysis to yield the desired amino acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the ethoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 2-oxo-5-ethoxypentanoic acid.

    Reduction: Formation of alcohol derivatives such as 2-amino-5-ethoxypentanol.

    Substitution: Formation of substituted derivatives such as 2-amino-5-thiopentanoic acid.

Scientific Research Applications

2-Amino-5-ethoxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxypentanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxypentanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Amino-5-hydroxypentanoic acid: Contains a hydroxyl group instead of an ethoxy group.

    2-Amino-5-chloropentanoic acid: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

2-Amino-5-ethoxypentanoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-amino-5-ethoxypentanoic acid

InChI

InChI=1S/C7H15NO3/c1-2-11-5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)

InChI Key

GMBMOGBMKUZUPS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C(=O)O)N

Origin of Product

United States

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